Kdm4D-IN-1

Description

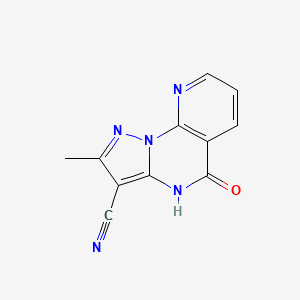

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-8-oxo-2,3,7,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5O/c1-6-8(5-12)10-14-11(17)7-3-2-4-13-9(7)16(10)15-6/h2-4H,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRSAIIBSBCBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1C#N)NC(=O)C3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Function of KDM4D: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 4D (KDM4D), also known as JMJD2D, is a member of the JmjC domain-containing histone demethylase family. These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone lysine residues, thereby influencing chromatin structure and gene expression. KDM4D specifically targets di- and trimethylated lysine 9 on histone H3 (H3K9me2/me3), marks predominantly associated with transcriptional repression. Through its demethylase activity, KDM4D is implicated in a variety of cellular processes, including gene activation, DNA replication, and the DNA damage response. Its dysregulation has been linked to several pathologies, including cancer, making it an area of intense research for potential therapeutic intervention. This guide provides a comprehensive technical overview of the core functions of KDM4D, its enzymatic activity, involvement in key signaling pathways, and detailed experimental protocols for its study.

Enzymatic Function and Substrate Specificity

KDM4D is a non-heme Fe(II) and α-ketoglutarate-dependent dioxygenase. Its catalytic activity is centered within its Jumonji C (JmjC) domain. The demethylation reaction involves the oxidation of the methyl group, leading to its removal as formaldehyde.

KDM4D exhibits high specificity for di- and trimethylated H3K9.[1] It does not show significant activity towards monomethylated H3K9 or methylated H3K4, H3K27, or H3K36.[2] This specificity is crucial for its role in reversing the repressive effects of H3K9 methylation at specific genomic loci. While KDM4A-C can also demethylate H3K36me3, KDM4D's activity is restricted to H3K9me3/me2.[2]

Quantitative Analysis of KDM4D Demethylase Activity

The enzymatic activity of KDM4D can be quantified using various in vitro assays. While specific kinetic parameters like Km and kcat for KDM4D are not consistently reported across the literature, the activity and inhibition of KDM4D are often characterized by IC50 values of known inhibitors.

| Inhibitor | IC50 (nM) | Assay Type | Notes |

| 2,4-PDCA | 331 | AlphaLISA | A general inhibitor of 2-oxoglutarate-dependent dioxygenases.[3] |

| KDM4D-IN-1 | 410 | In vitro | A potent inhibitor of KDM4D. |

| Compound 24s | 23 | AlphaLISA | A highly potent and selective inhibitor of KDM4D with over 1500-fold selectivity against other KDM4s. |

Signaling Pathways Involving KDM4D

KDM4D has been shown to intersect with several critical signaling pathways, influencing their output and contributing to various cellular phenotypes.

Wnt/β-catenin Signaling Pathway

In colorectal cancer, KDM4D has been found to be a positive regulator of the Wnt/β-catenin signaling pathway.[4] KDM4D physically interacts with β-catenin, and this interaction is crucial for the transcriptional activation of Wnt target genes such as MYC, CCND1, MMP2, and MMP9.[4] Mechanistically, KDM4D is recruited to the promoters of these genes where it removes the repressive H3K9me3 mark, thereby facilitating their expression and promoting cancer cell proliferation and invasion.[4]

Androgen Receptor (AR) Signaling Pathway

KDM4D acts as a co-activator of the androgen receptor (AR), a key driver of prostate cancer.[5] Upon androgen stimulation, KDM4D is recruited to AR target genes. At these sites, it demethylates H3K9me3, leading to a more open chromatin structure and enhanced transcription of AR-responsive genes that promote cell proliferation.[5] This function highlights KDM4D as a potential therapeutic target in prostate cancer.

p53 Signaling Pathway

The interaction between KDM4D and the tumor suppressor p53 is complex and appears to be context-dependent. Some studies suggest that KDM4D can activate p53-dependent transcription. For instance, KDM4D can form a complex with p53 and synergistically activate the promoter of the p21, a key cell cycle inhibitor and a downstream target of p53.[6] Conversely, other reports indicate that depletion of KDM4D can lead to a DNA damage response and subsequent p53 activation. This dual role suggests a finely tuned regulatory relationship that warrants further investigation.

Experimental Protocols

In Vitro Histone Demethylase Assay

This protocol is a general guideline for measuring the enzymatic activity of recombinant KDM4D.

Materials:

-

Recombinant human KDM4D protein

-

Biotinylated H3 (1-21) K9me3 peptide substrate

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM FeSO4, 1 mM α-ketoglutarate, 2 mM Ascorbic acid

-

AlphaLISA anti-H3K9me2 acceptor beads

-

Streptavidin-coated donor beads

-

384-well white microplates

-

Plate reader capable of AlphaLISA detection

Procedure:

-

Prepare the KDM4D enzyme solution in Assay Buffer to the desired concentration.

-

Add 5 µL of the enzyme solution to the wells of a 384-well plate.

-

Add 5 µL of the biotinylated H3K9me3 substrate solution to each well.

-

Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes).

-

Stop the reaction by adding 5 µL of a solution containing EDTA.

-

Add 5 µL of the anti-H3K9me2 acceptor beads and incubate in the dark at room temperature for 60 minutes.

-

Add 5 µL of the streptavidin-coated donor beads and incubate in the dark at room temperature for 30 minutes.

-

Read the plate on an AlphaLISA-compatible plate reader.

Co-Immunoprecipitation (Co-IP) to Identify KDM4D Interacting Proteins

This protocol outlines the general steps for co-immunoprecipitating KDM4D and its binding partners from cell lysates.

Materials:

-

Cells expressing the protein of interest

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors

-

Anti-KDM4D antibody (or antibody against a tag if using a tagged protein)

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash Buffer: Lysis buffer with reduced detergent concentration (e.g., 0.1% NP-40)

-

Elution Buffer: e.g., 0.1 M Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture and harvest cells.

-

Lyse cells in ice-cold Lysis Buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-KDM4D antibody or isotype control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Wash the beads 3-5 times with Wash Buffer.

-

Elute the protein complexes from the beads using Elution Buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against KDM4D and putative interacting partners.

Chromatin Immunoprecipitation (ChIP) for KDM4D Target Gene Analysis

This protocol provides a general framework for performing ChIP to identify genomic regions bound by KDM4D.

Materials:

-

Cells of interest (e.g., prostate cancer cell line LNCaP)

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffers

-

Sonicator

-

Anti-KDM4D ChIP-grade antibody

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

qPCR primers for target and control regions

Procedure:

-

Cross-link proteins to DNA in live cells using formaldehyde.

-

Quench the reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonically shear the chromatin to an average size of 200-500 bp.

-

Pre-clear the chromatin with Protein A/G beads.

-

Immunoprecipitate the chromatin overnight at 4°C with the anti-KDM4D antibody or IgG control.

-

Capture the antibody-chromatin complexes with Protein A/G beads.

-

Wash the beads with a series of low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating in the presence of NaCl.

-

Digest the proteins with Proteinase K.

-

Purify the DNA.

-

Analyze the enrichment of specific DNA sequences by qPCR or proceed to library preparation for ChIP-seq.

Conclusion

KDM4D is a specific H3K9me2/me3 demethylase with important roles in regulating gene expression and cellular processes. Its involvement in key cancer-related signaling pathways, such as the Wnt/β-catenin and androgen receptor pathways, makes it a compelling target for therapeutic development. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted functions of KDM4D. Further research is needed to fully elucidate its enzymatic kinetics, the complete spectrum of its interacting partners, and the precise mechanisms by which it is regulated and in turn regulates downstream pathways. Such studies will be crucial for translating our understanding of KDM4D's core functions into novel therapeutic strategies.

References

- 1. Kdm4d mutant mice show impaired sperm motility and subfertility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Histone Demethylase JMJD2D Interacts With β-Catenin to Induce Transcription and Activate Colorectal Cancer Cell Proliferation and Tumor Growth in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The lysine demethylase, KDM4B, is a key molecule in androgen receptor signalling and turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Kdm4D-IN-1: An In-Depth Technical Guide to the Selective Inhibition of KDM4D

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Kdm4D-IN-1, a potent and selective inhibitor of the histone lysine demethylase KDM4D. The document details the biochemical and cellular activity of this compound, outlines experimental protocols for its characterization, and explores the key signaling pathways influenced by KDM4D and its inhibition. All quantitative data is presented in structured tables for clarity, and critical biological pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers in epigenetics, oncology, and drug discovery.

Introduction to KDM4D

Lysine-specific demethylase 4D (KDM4D), also known as Jumonji domain-containing protein 2D (JMJD2D), is a member of the KDM4 subfamily of histone demethylases. These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues, thereby influencing chromatin structure and gene expression. KDM4D specifically demethylates di- and trimethylated lysine 9 on histone H3 (H3K9me2/3), a mark predominantly associated with transcriptional repression. The dysregulation of KDM4D has been implicated in various diseases, most notably in cancer, where it can contribute to tumor progression and therapeutic resistance. Its role in cellular processes such as cell cycle regulation, DNA damage response, and the modulation of key signaling pathways makes it an attractive target for therapeutic intervention.

This compound: A Selective KDM4D Inhibitor

This compound is a small molecule inhibitor designed to selectively target the catalytic activity of KDM4D. Its discovery provides a valuable chemical tool to probe the biological functions of KDM4D and to explore the therapeutic potential of KDM4D inhibition.

Biochemical Profile

This compound demonstrates potent and selective inhibition of KDM4D in biochemical assays. The primary mechanism of action is the competitive inhibition of the demethylase activity of KDM4D.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 0.41 ± 0.03 µM | KDM4D | Cell-free demethylase assay | [1][2] |

| Selectivity | >10 µM | KDM2B, KDM3B, KDM5A | Cell-free demethylase assay | [1] |

Cellular Activity

In cellular contexts, this compound has been shown to modulate cancer cell behavior, underscoring the importance of KDM4D in tumorigenesis. Treatment of cancer cell lines with this compound leads to a significant reduction in their proliferative and invasive capacities.

| Cellular Effect | Cell Lines | Concentration | Reference |

| Decreased Colony Formation | Caki-1, 786-O | 0.5 µM | [3] |

| Decreased Migration | Caki-1, 786-O | 0.5 µM | [3] |

| Decreased Invasion | Caki-1, 786-O | 0.5 µM | [3] |

| Increased Apoptosis | Caki-1, 786-O | Not Specified | [3] |

Signaling Pathways Modulated by KDM4D

KDM4D exerts its biological functions through the regulation of specific signaling pathways. Two key pathways identified to be under the control of KDM4D are the JAG1-Notch and TLR4/NF-κB signaling cascades.

KDM4D and the JAG1-Notch Signaling Pathway

KDM4D has been shown to directly regulate the expression of Jagged1 (JAG1), a critical ligand for the Notch signaling pathway. By demethylating H3K9me3 at the JAG1 promoter, KDM4D promotes its transcription.[3][4] The subsequent activation of the Notch pathway has significant implications for angiogenesis and tumor progression.[3]

KDM4D and the TLR4/NF-κB Signaling Pathway

In the context of hepatic fibrogenesis, KDM4D has been identified as a key regulator of the Toll-like receptor 4 (TLR4) signaling pathway. KDM4D-mediated demethylation of H3K9 at the TLR4 promoter leads to increased TLR4 expression. This, in turn, activates the downstream NF-κB signaling cascade, a central player in inflammation and cellular stress responses.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound and the study of its target, KDM4D.

Biochemical Assay: KDM4D Inhibition (AlphaLISA)

This protocol describes a homogenous, bead-based immunoassay to determine the in vitro potency of inhibitors against KDM4D.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Histone demethylase KDM4D inhibition suppresses renal cancer progression and angiogenesis through JAG1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone demethylase KDM4D inhibition suppresses renal cancer progression and angiogenesis through JAG1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of KDM4D in Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lysine-specific demethylase 4D (KDM4D), also known as JMJD2D, and its multifaceted role in the regulation of gene transcription. KDM4D is a histone demethylase that primarily targets di- and tri-methylated lysine 9 on histone H3 (H3K9me2/me3), epigenetic marks typically associated with transcriptional repression. By removing these repressive marks, KDM4D plays a crucial role in activating gene expression and is implicated in a variety of cellular processes, including cell proliferation, differentiation, DNA replication, and DNA damage response.[1][2][3][4] Its dysregulation has been linked to several diseases, including cancer and fibrosis, making it an attractive target for therapeutic intervention.[2][5][6][7]

Core Mechanism of Action

KDM4D belongs to the JmjC domain-containing family of histone demethylases.[4] Its catalytic activity is dependent on Fe(II) and α-ketoglutarate as cofactors. The primary mechanism by which KDM4D influences gene transcription is through the demethylation of H3K9me3 and H3K9me2 at gene promoter regions.[3][8] This removal of repressive histone marks leads to a more open chromatin structure, facilitating the recruitment of transcription factors and the transcriptional machinery, ultimately resulting in gene activation.[8]

Recent studies have also revealed that KDM4D can bind to RNA through distinct N- and C-terminal domains, and this interaction is important for its localization to chromatin and subsequent demethylation of H3K9me3.[4] This suggests a more complex regulatory mechanism for KDM4D's function than previously understood.

KDM4D in Key Signaling Pathways

KDM4D has been shown to be a critical regulator in several signaling pathways, often with significant implications for disease progression.

1. KDM4D/SYVN1/HMGB1 Axis in Esophageal Squamous Cell Carcinoma (ESCC):

In ESCC, KDM4D functions as a tumor suppressor.[8] It transcriptionally activates the E3 ubiquitin ligase SYVN1 by demethylating H3K9me3 at its promoter.[8] SYVN1, in turn, promotes the ubiquitination and degradation of High Mobility Group Box 1 (HMGB1), a protein that can drive tumor progression when overexpressed.[8] Low levels of KDM4D lead to decreased SYVN1 expression, accumulation of HMGB1, and consequently, enhanced tumor growth, migration, and stemness.[8]

References

- 1. academic.oup.com [academic.oup.com]

- 2. The histone demethylase KDM4D promotes hepatic fibrogenesis by modulating Toll-like receptor 4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. RNA-dependent chromatin localization of KDM4D lysine demethylase promotes H3K9me3 demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a potent and selective inhibitor of histone lysine demethylase KDM4D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KDM4D lysine demethylase 4D [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Histone demethylase KDM4D promotes gastrointestinal stromal tumor progression through HIF1β/VEGFA signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Epigenetic Regulator KDM4D Restricts Tumorigenesis via Modulating SYVN1/HMGB1 Ubiquitination Axis in Esophageal Squamous Cell Carcinoma [frontiersin.org]

KDM4D Histone Demethylase: A Technical Overview of its Core Functions and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysine-specific demethylase 4D (KDM4D), also known as JMJD2D, is a member of the KDM4/JMJD2 family of histone demethylases. These enzymes are crucial epigenetic regulators that remove methyl groups from histone lysine residues, thereby modulating chromatin structure and gene expression.[1] KDM4D is unique within its subfamily as it lacks the PHD and Tudor domains present in KDM4A, B, and C, making it about half their size.[2] It functions as a JmjC domain-containing hydroxylase, requiring Fe(II) and α-ketoglutarate as cofactors to catalyze the demethylation of its target substrates.[3] Primarily, KDM4D targets di- and tri-methylated histone H3 at lysine 9 (H3K9me2/me3), marks that are strongly associated with gene repression and the formation of heterochromatin.[2][4][5] By removing these repressive marks, KDM4D plays a pivotal role in a multitude of cellular processes, including DNA replication and repair, cell cycle control, and transcriptional regulation.[4][6][7] Its dysregulation is implicated in various diseases, most notably cancer, making it an emerging target for therapeutic intervention.[2][8][9][10]

Core Functions and Substrates

KDM4D's primary enzymatic function is the demethylation of H3K9me2 and H3K9me3.[4][11] This activity converts the repressive chromatin state to a more permissive one, facilitating gene expression. The specificity for H3K9me3, in particular, has been highlighted as its preferred substrate.[11] Beyond histones, KDM4 family members have been noted to demethylate non-histone proteins, although specific non-histone substrates for KDM4D are less characterized compared to other family members.[12] The functional consequences of KDM4D's demethylase activity are vast, impacting fundamental cellular operations.

Key Roles of KDM4D:

-

DNA Replication: KDM4D is recruited to DNA replication origins during the G1 and S phases of the cell cycle.[7] It is essential for the formation of the pre-initiation complex, facilitating the recruitment of critical replication proteins like Cdc45 and Proliferating Cell Nuclear Antigen (PCNA).[7][13] Depletion of KDM4D leads to defects in DNA replication.[7]

-

DNA Damage Response: KDM4D is rapidly recruited to sites of DNA double-strand breaks in a PARP1-dependent manner.[2][6] Its activity is required for the efficient repair of these lesions, thereby maintaining genomic stability.[2][6]

-

Cell Cycle Regulation: Knockdown of KDM4D has been shown to decrease cell proliferation rates and affect the cell cycle, highlighting its role in normal cell division.[4]

-

Antioxidant Capacity: Studies have linked KDM4D to the regulation of antioxidant capacity. Its knockdown leads to decreased expression of superoxide dismutase 2 (SOD2) and a corresponding increase in reactive oxygen species (ROS), resulting in DNA damage.[4]

-

Spermatogenesis: KDM4D is highly expressed in the testis and plays a role in regulating H3K9 methylation during spermatogenesis, although it appears to be dispensable for overall fertility in mice.[5]

Involvement in Key Signaling Pathways

KDM4D exerts its influence by modulating specific signaling pathways, often acting as a transcriptional co-activator for key genes. Its role can be either oncogenic or tumor-suppressive depending on the cellular context.

KDM4D in Hepatic Fibrogenesis: TLR4/NF-κB Pathway

In the context of liver fibrosis, KDM4D expression is significantly upregulated in activated hepatic stellate cells (HSCs).[2] It promotes the transcription of Toll-Like Receptor 4 (TLR4) by demethylating H3K9me2 and H3K9me3 at the TLR4 promoter.[2] This upregulation of TLR4 subsequently activates the NF-κB signaling pathway, contributing to HSC activation, collagen production, and the progression of hepatic fibrosis.[2]

KDM4D as a Tumor Suppressor: The SYVN1/HMGB1 Axis in ESCC

Conversely, in Esophageal Squamous Cell Carcinoma (ESCC), KDM4D functions as a tumor suppressor.[8] It activates the transcription of SYVN1 (an E3 ubiquitin ligase) by demethylating H3K9me3 at its promoter region.[8] SYVN1 then targets the oncoprotein High Mobility Group Box 1 (HMGB1) for ubiquitin-dependent degradation.[8] Low levels of KDM4D in ESCC lead to reduced SYVN1 expression, accumulation of HMGB1, and consequently, enhanced tumor growth, migration, and stemness.[8]

References

- 1. e-century.us [e-century.us]

- 2. The histone demethylase KDM4D promotes hepatic fibrogenesis by modulating Toll-like receptor 4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Histone Demethylase Assays | Springer Nature Experiments [experiments.springernature.com]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. embopress.org [embopress.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | Epigenetic Regulator KDM4D Restricts Tumorigenesis via Modulating SYVN1/HMGB1 Ubiquitination Axis in Esophageal Squamous Cell Carcinoma [frontiersin.org]

- 9. Histone demethylase KDM4D promotes gastrointestinal stromal tumor progression through HIF1β/VEGFA signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Kdm4d mutant mice show impaired sperm motility and subfertility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. H3K9me3 demethylase Kdm4d facilitates the formation of pre-initiative complex and regulates DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

KDM4D in Cancer Progression: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lysine-specific demethylase 4D (KDM4D), also known as JMJD2D, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. It primarily targets di- and tri-methylated lysine 9 on histone H3 (H3K9me2/me3), epigenetic marks typically associated with transcriptional repression.[1] Unlike other KDM4 subfamily members, KDM4D lacks the PHD and Tudor domains, which are involved in binding to methylated histones.[1][2] Its role in cancer is complex and context-dependent, with studies reporting both oncogenic and tumor-suppressive functions across different malignancies. This guide provides an in-depth overview of the core mechanisms, signaling pathways, and experimental methodologies related to KDM4D's role in cancer progression, serving as a resource for researchers and drug development professionals.

Core Mechanism of Action

KDM4D's primary function is to remove methyl groups from H3K9me3, converting the chromatin from a condensed, transcriptionally silent (heterochromatin) state to a more open, transcriptionally active (euchromatin) state. This enzymatic activity is crucial for regulating the expression of its target genes.

KDM4D's Dichotomous Role in Cancer

KDM4D exhibits a dual role, acting as an oncogene in some cancers while functioning as a tumor suppressor in others. This context-dependent function is determined by the specific cellular environment and the downstream target genes it regulates.

| Cancer Type | Role of KDM4D | Key Pathway/Target | Outcome | Citations |

| Gastrointestinal Stromal Tumor (GIST) | Oncogene | HIF1β / VEGFA | Promotes tumor progression and angiogenesis. | [3] |

| Prostate Cancer | Oncogene | Androgen Receptor (AR) | Acts as a coactivator for AR-dependent gene expression. | [4][5] |

| Colon Cancer | Oncogene | β-catenin, Hedgehog (Gli2), HIF-1 | Promotes proliferation, migration, and glycolysis. | [6][7] |

| Renal Cancer (ccRCC) | Oncogene | JAG1 / Notch Signaling | Promotes angiogenesis and tumor development. | [8] |

| Liver Cancer | Oncogene | p53 (antagonizes), Wnt/β-catenin | Promotes tumor formation and development. | [2][8] |

| Basal-like Breast Cancer | Oncogene | Not fully elucidated | Overexpressed and associated with tumor growth. | [1][9] |

| Esophageal Squamous Cell Carcinoma (ESCC) | Tumor Suppressor | SYVN1 / HMGB1 | Restricts tumorigenesis by promoting HMGB1 degradation. | [10] |

| General Function | Tumor Suppressor | p53-dependent genes | Can stimulate p53-dependent transcription. | [4][6][11] |

Key Signaling Pathways Involving KDM4D

Oncogenic Role: The KDM4D/HIF1β/VEGFA Axis in GIST

In gastrointestinal stromal tumors, KDM4D acts as an oncogene. It directly binds to the promoter of Hypoxia-Inducible Factor 1β (HIF1β), demethylating H3K9me3. This activates HIF1β transcription, which in turn upregulates Vascular Endothelial Growth Factor A (VEGFA), a critical factor in angiogenesis, thereby promoting tumor growth and progression.[3]

Tumor Suppressive Role: The KDM4D/SYVN1/HMGB1 Axis in ESCC

Conversely, in esophageal squamous cell carcinoma, KDM4D functions as a tumor suppressor. It activates the transcription of the E3 ubiquitin ligase SYVN1 by demethylating H3K9me3 at its promoter region. SYVN1 then targets the pro-tumorigenic protein HMGB1 for ubiquitin-dependent degradation. Therefore, low levels of KDM4D lead to HMGB1 accumulation, driving ESCC progression and aggressiveness.[10]

Context-Dependent Interactions: AR and p53

KDM4D's function is further complicated by its interactions with key transcription factors. It acts as a coactivator for the androgen receptor (AR), promoting the expression of AR target genes, which is a pro-oncogenic function in prostate and colon cancers.[5][11] Simultaneously, it has been shown to stimulate p53-dependent gene expression, a function typically associated with tumor suppression.[4][6] This highlights that the net effect of KDM4D activity depends on the cellular context and the relative influence of these opposing pathways.

Quantitative Data Summary

Table 1: KDM4D Expression and Amplification in Cancers

| Cancer Type | Expression Status | Quantitative Details | Citations |

| Basal-like Breast Cancer | Overexpressed/Amplified | Amplification frequency of 3.6%. | [1][9] |

| Breast Cancers (General) | Overexpressed | Found overexpressed in ~60% of breast cancers. | [5] |

| Gastrointestinal Stromal Tumor (GIST) | Upregulated | Significantly upregulated compared to matched normal tissue. | [3] |

| Esophageal Squamous Cell Carcinoma (ESCC) | Downregulated | Protein levels significantly lower in 7 of 10 (70%) tumor tissues compared to paired normal tissues. | [10][12] |

| Renal Cancer (ccRCC) | Upregulated | High expression correlates with advanced Fuhrman grade (p=0.0118) and lower overall survival (p=0.0020). | [8] |

Table 2: Potency of KDM4D Inhibitors

| Inhibitor | Type | IC50 | Selectivity | Citations |

| NCDM-32B | Histone Demethylase Inhibitor | Not Specified | Pan-KDM inhibitor | [1] |

| Compound 24s | 2-OG Noncompetitive Inhibitor | 0.023 ± 0.004 µM | >1500-fold selective for KDM4D over KDM4A and other JmjC members. | [13] |

| B3 | Novel KDM4 Inhibitor | Not Specified | Inhibits KDM4 family members. | [14][15] |

Key Experimental Protocols

Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)

Principle: To determine if KDM4D directly binds to the promoter region of a target gene (e.g., HIF1β, SYVN1) and to quantify the level of histone marks (e.g., H3K9me3) at that site.

Methodology:

-

Cross-linking: Treat cultured cancer cells (e.g., GIST-T1 or KYSE30 cells) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with 125 mM glycine.

-

Cell Lysis and Sonication: Lyse the cells and isolate nuclei. Shear the chromatin into 200-1000 bp fragments using a sonicator.

-

Immunoprecipitation (IP): Pre-clear chromatin with Protein A/G beads. Incubate chromatin overnight at 4°C with specific antibodies against KDM4D, H3K9me3, or a negative control (e.g., Normal Rabbit IgG).

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating with NaCl and Proteinase K at 65°C overnight.

-

DNA Purification: Purify the DNA using a standard PCR purification kit.

-

Quantitative PCR (qPCR): Use the purified DNA as a template for qPCR with primers designed to amplify the specific promoter region of interest. Quantify the enrichment relative to the input control and normalize to the IgG negative control.[3][10]

Western Blot Analysis

Principle: To detect and quantify the protein levels of KDM4D or its downstream effectors (e.g., HMGB1) in cell or tissue lysates.

Methodology:

-

Protein Extraction: Homogenize tissue samples or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-KDM4D) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).[3][10]

Cell Proliferation (CCK-8) Assay

Principle: To assess the effect of KDM4D knockdown, overexpression, or inhibition on the proliferation rate of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., 2,000 cells/well) into a 96-well plate.

-

Treatment: After 24 hours, treat the cells as required (e.g., with a KDM4D inhibitor, or use cells stably expressing shKDM4D).

-

Incubation: Culture the cells for various time points (e.g., 0, 24, 48, 72 hours).

-

Reagent Addition: At each time point, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.[10]

Transwell Invasion Assay

Principle: To evaluate the impact of KDM4D on the invasive capabilities of cancer cells.

Methodology:

-

Chamber Preparation: Coat the top of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours to allow cells to invade through the Matrigel and migrate through the pores.

-

Cell Removal & Staining: Remove non-invading cells from the top surface of the insert with a cotton swab. Fix the invading cells on the bottom surface with methanol and stain with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.[7][10]

Conclusion and Therapeutic Outlook

KDM4D is an epigenetic regulator with a complex and often contradictory role in cancer progression. Its function is highly dependent on the tumor type and the specific signaling pathways active within the cell. The oncogenic activity of KDM4D in cancers like GIST, prostate, and colon cancer, primarily through the activation of pro-growth and pro-angiogenic pathways, makes it an attractive therapeutic target.[3][5][7] The development of potent and highly selective inhibitors, such as the reported 2-OG noncompetitive compound 24s, is a promising avenue for drug discovery.[13]

However, its tumor-suppressive role in cancers like ESCC warrants caution, suggesting that pan-KDM4 inhibition might have unintended adverse effects in certain patient populations.[10] Future research must focus on elucidating the precise molecular contexts that dictate KDM4D's functional switch. A deeper understanding of its target genes, interacting partners, and upstream regulators will be critical for the successful clinical translation of KDM4D-targeting therapies.

References

- 1. Genetic alterations of KDM4 subfamily and therapeutic effect of novel demethylase inhibitor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Histone demethylase KDM4D promotes gastrointestinal stromal tumor progression through HIF1β/VEGFA signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alliedacademies.org [alliedacademies.org]

- 7. Demystifying the Role of Histone Demethylases in Colorectal Cancer: Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone demethylase KDM4D inhibition suppresses renal cancer progression and angiogenesis through JAG1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Epigenetic Regulator KDM4D Restricts Tumorigenesis via Modulating SYVN1/HMGB1 Ubiquitination Axis in Esophageal Squamous Cell Carcinoma [frontiersin.org]

- 11. Frontiers | KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of a potent and selective inhibitor of histone lysine demethylase KDM4D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. KDM4/JMJD2 histone demethylase inhibitors block prostate tumor growth by suppressing the expression of AR and BMYB-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. profiles.foxchase.org [profiles.foxchase.org]

Epigenetic Regulation by KDM4D: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The Jumonji C (JmjC) domain-containing histone lysine demethylase 4D (KDM4D), also known as JMJD2D, is a key epigenetic modulator with specific activity towards di- and trimethylated lysine 9 on histone H3 (H3K9me2/me3). Unlike other KDM4 family members, KDM4D lacks the PHD and Tudor domains, suggesting a distinct regulatory mechanism. Its role in cellular processes is multifaceted, encompassing transcriptional regulation, DNA replication and repair, and cell differentiation. Dysregulation of KDM4D has been implicated in a variety of pathologies, most notably cancer, where it can function as either an oncogene or a tumor suppressor depending on the cellular context. This technical guide provides an in-depth overview of KDM4D's molecular functions, its involvement in key signaling pathways, its role in disease, and its potential as a therapeutic target. Detailed experimental protocols and quantitative data are presented to aid researchers and drug development professionals in the study of this critical epigenetic enzyme.

Introduction to KDM4D: Structure and Function

KDM4D is a member of the KDM4/JMJD2 subfamily of histone demethylases, which are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases.[1] These enzymes play a crucial role in reversing histone methylation, a key post-translational modification that governs chromatin structure and gene expression.

Protein Structure and Catalytic Mechanism

The catalytic activity of KDM4D resides within its JmjC domain.[1] This domain coordinates Fe(II) and 2-OG to catalyze the oxidative demethylation of methylated lysine residues. The reaction proceeds through the hydroxylation of the methyl group, leading to the spontaneous release of formaldehyde.[2] A defining structural feature of KDM4D, which distinguishes it from KDM4A-C, is the absence of the C-terminal PHD and Tudor domains.[1][3] These domains in other KDM4 members are known to act as "readers" of the histone code, binding to specific histone marks and potentially guiding the demethylase to its targets.[4] The lack of these domains in KDM4D implies alternative mechanisms for its recruitment to specific genomic loci.

Substrate Specificity

KDM4D exhibits high specificity for the demethylation of H3K9me3 and H3K9me2.[3][5] It shows no significant activity towards other histone marks such as H3K4, H3K27, H3K36, or H4K20 methylation.[3][5] Studies have indicated that H3K9me3 is the preferred substrate over H3K9me2.[6] This specificity is critical as H3K9me3 is a hallmark of condensed, transcriptionally silent heterochromatin. By removing this repressive mark, KDM4D facilitates a more open chromatin state, thereby enabling gene transcription.

Table 1: Substrate Specificity of KDM4D

| Substrate | Activity | Reference |

| H3K9me3 | High (Preferred Substrate) | [5][6] |

| H3K9me2 | Moderate | [3][5] |

| H3K9me1 | No Activity | [5] |

| H3K4me3 | No Activity | [5] |

| H3K27me3 | No Activity | [5] |

| H3K36me3 | No Activity | [3][5] |

| H4K20me3 | No Activity | [5] |

Molecular Mechanisms and Signaling Pathways

KDM4D regulates a diverse array of cellular functions by modulating the expression of key genes through its demethylase activity. Its involvement has been identified in several critical signaling pathways.

Role in Transcriptional Regulation

KDM4D/SYVN1/HMGB1 Axis in Esophageal Squamous Cell Carcinoma (ESCC): In ESCC, KDM4D functions as a tumor suppressor. It directly targets the promoter of SYVN1 (also known as HRD1), an E3 ubiquitin ligase. By demethylating H3K9me3 at this locus, KDM4D activates SYVN1 transcription.[7] SYVN1, in turn, promotes the polyubiquitination and subsequent proteasomal degradation of High Mobility Group Box 1 (HMGB1), a protein associated with tumor progression.[7] Consequently, low expression of KDM4D in ESCC leads to reduced SYVN1 levels, accumulation of HMGB1, and enhanced tumor growth and migration.[7]

KDM4D/HIF1β/VEGFA Pathway in Gastrointestinal Stromal Tumors (GIST): In contrast to its role in ESCC, KDM4D acts as an oncogene in GIST. It promotes tumor progression by transcriptionally activating Hypoxia-inducible factor 1-beta (HIF1β).[8] KDM4D achieves this by demethylating both H3K9me3 and H3K36me3 at the HIF1β promoter.[8] The subsequent increase in HIF1β protein leads to the upregulation of its downstream target, Vascular Endothelial Growth Factor A (VEGFA), a potent driver of angiogenesis. This signaling cascade ultimately enhances tumor cell proliferation, migration, and invasion.[8][9]

References

- 1. Advances in histone demethylase KDM4 as cancer therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KDM4/JMJD2 histone demethylases: epigenetic regulators in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 6. Kdm4d mutant mice show impaired sperm motility and subfertility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Epigenetic Regulator KDM4D Restricts Tumorigenesis via Modulating SYVN1/HMGB1 Ubiquitination Axis in Esophageal Squamous Cell Carcinoma [frontiersin.org]

- 8. Histone demethylase KDM4D promotes gastrointestinal stromal tumor progression through HIF1β/VEGFA signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. KDM4D lysine demethylase 4D [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KDM4D-IN-1 In Vitro Assay

These application notes provide a detailed protocol for determining the in vitro potency of KDM4D-IN-1, a known inhibitor of the histone lysine demethylase KDM4D. The provided information is intended for researchers, scientists, and drug development professionals.

Introduction

KDM4D, also known as JMJD2D, is a member of the JmjC domain-containing histone demethylase family. It specifically removes methyl groups from lysine 9 of histone H3 (H3K9me2/me3), a mark associated with transcriptional repression. Dysregulation of KDM4D activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This compound is a potent and selective inhibitor of KDM4D.[1][2] This document outlines a robust in vitro assay protocol using AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology to characterize the inhibitory activity of this compound and other potential KDM4D inhibitors.

Data Presentation

Inhibitor Activity Profile

| Compound | Target | IC50 (µM) | Assay Format | Substrate | Reference |

| This compound | KDM4D | 0.41 ± 0.03 | Cell-free | - | [2][3] |

| 2,4-PDCA | KDM4D | 0.331 | AlphaLISA | H3(1-21)-K9Me3 | [4] |

Selectivity of this compound

This compound demonstrates high selectivity for KDM4D over other KDM subfamilies.[2]

| KDM Subfamily | Activity |

| KDM2B | IC50 > 10 µM |

| KDM3B | IC50 > 10 µM |

| KDM5A | IC50 > 10 µM |

Signaling Pathway Diagram

The following diagram illustrates a signaling pathway involving KDM4D in esophageal squamous cell carcinoma (ESCC). In this pathway, KDM4D transcriptionally activates SYVN1 by demethylating H3K9me3 at its promoter. This leads to the ubiquitin-dependent degradation of HMGB1, a protein associated with tumor progression.[5]

Caption: KDM4D-mediated regulation of the SYVN1/HMGB1 axis.

Experimental Protocols

Principle of the AlphaLISA Assay for KDM4D Inhibition

The AlphaLISA assay is a bead-based, no-wash immunoassay that measures the demethylation of a biotinylated histone H3 peptide by KDM4D.[6] The assay principle is as follows:

-

Enzymatic Reaction : Recombinant KDM4D enzyme is incubated with a biotinylated H3K9me3 peptide substrate in the presence of co-factors (α-ketoglutarate, Fe(II), and ascorbate). In the presence of an inhibitor like this compound, the demethylation reaction is blocked.

-

Detection : The reaction product, a demethylated H3K9 peptide, is detected using an antibody specific to the demethylated mark, which is conjugated to AlphaLISA Acceptor beads. Streptavidin-coated Donor beads bind to the biotinylated histone peptide.

-

Signal Generation : When the Donor and Acceptor beads are brought into close proximity through this interaction, excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. The intensity of the light emission is proportional to the amount of demethylated product.[4][6]

Experimental Workflow Diagram

The following diagram outlines the workflow for the this compound in vitro AlphaLISA.

Caption: Workflow for the KDM4D AlphaLISA inhibitor assay.

Detailed Protocol

Materials and Reagents:

-

Recombinant human KDM4D enzyme

-

Biotinylated Histone H3(1-21)K9me3 peptide substrate

-

This compound

-

2,4-PDCA (optional, as a reference inhibitor)

-

AlphaLISA Anti-demethylated-Histone H3 Lysine 9 (H3K9meX) Acceptor beads

-

Streptavidin (SA) Donor beads

-

AlphaLISA 5X Epigenetics Buffer 1

-

α-ketoglutarate (α-KG)

-

Ferrous sulfate (Fe(II))

-

Ascorbic acid

-

DMSO

-

White opaque 384-well microplates

-

TopSeal-A adhesive plate seals

-

An Alpha-enabled plate reader (e.g., EnVision or EnSpire)

Procedure:

-

Reagent Preparation:

-

Prepare 1X Assay Buffer by diluting the 5X AlphaLISA Epigenetics Buffer 1 with nuclease-free water.

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Prepare a fresh solution of co-factors (α-KG, Fe(II), and ascorbic acid) in the assay buffer.

-

Dilute the KDM4D enzyme and the biotinylated H3K9me3 substrate to their final working concentrations in the assay buffer.

-

-

Enzymatic Reaction:

-

Add 2.5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

To initiate the enzymatic reaction, add 5 µL of a 2X mixture of KDM4D enzyme and co-factors.

-

Add 2.5 µL of a 4X solution of the biotinylated H3K9me3 substrate.

-

The final reaction volume is 10 µL.

-

Seal the plate with a TopSeal-A and incubate for the desired time (e.g., 60 minutes) at room temperature.

-

-

Detection:

-

Prepare a 5X solution of the AlphaLISA Acceptor beads in 1X Epigenetics Buffer 1.

-

To stop the reaction, add 5 µL of the Acceptor bead solution to each well.

-

Seal the plate and incubate for 60 minutes at room temperature.

-

In subdued light, prepare a 2.5X solution of the Streptavidin Donor beads in 1X Epigenetics Buffer 1.

-

Add 10 µL of the Donor bead solution to each well.

-

Seal the plate, protect it from light, and incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Read the plate on an Alpha-enabled plate reader with excitation at 680 nm and emission detection at 615 nm.

-

The results can be expressed as the percentage of inhibition relative to the vehicle control.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

This detailed protocol provides a robust framework for the in vitro characterization of KDM4D inhibitors. For optimal results, it is recommended to empirically determine the ideal concentrations of enzyme, substrate, and co-factors, as well as the optimal incubation times.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. resources.revvity.com [resources.revvity.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Frontiers | Epigenetic Regulator KDM4D Restricts Tumorigenesis via Modulating SYVN1/HMGB1 Ubiquitination Axis in Esophageal Squamous Cell Carcinoma [frontiersin.org]

- 6. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for KDM4D-IN-1 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and experimental protocols for utilizing KDM4D-IN-1, a potent and selective inhibitor of the histone lysine demethylase KDM4D, in cell-based assays. The following sections offer insights into the mechanism of action, protocols for key experiments, and expected outcomes.

Introduction to this compound

This compound is a small molecule inhibitor targeting the JmjC domain-containing histone demethylase KDM4D, which is also known as JMJD2D. KDM4D specifically removes methyl groups from di- and tri-methylated lysine 9 on histone H3 (H3K9me2/3), an epigenetic mark associated with transcriptional repression and heterochromatin formation. The dysregulation of KDM4D has been implicated in various cancers, making it an attractive target for therapeutic development. This compound offers a valuable tool for investigating the cellular functions of KDM4D and for assessing its therapeutic potential.

Mechanism of Action

KDM4D is a 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenase. It catalyzes the demethylation of H3K9me3/2 through an oxidative process that requires these co-factors. This compound acts as a potent inhibitor of KDM4D with a reported IC50 value of 0.41 µM in cell-free assays[1][2]. By inhibiting KDM4D, this compound is expected to increase global and locus-specific levels of H3K9me3, leading to downstream effects on gene expression, DNA replication, cell cycle progression, and other cellular processes.

Data Presentation

This compound Inhibitor Profile

| Parameter | Value | Reference |

| Target | KDM4D (JMJD2D) | [1][2] |

| IC50 (cell-free) | 0.41 µM | [1][2] |

| Selectivity | Displays low activity against KDM2B, KDM3B, and KDM5A (IC50 > 10 µM) | [2] |

| Molecular Weight | 225.21 g/mol | [1] |

| Solubility | Soluble in DMSO (e.g., 6 mg/mL) | [1] |

Cellular Effects of KDM4D Inhibition

| Assay | Cell Lines | Observed Effect with this compound (0.5 µM) or KDM4D Knockdown | Reference |

| Proliferation | 786-O, Caki-1 (renal cancer) | Decreased cell proliferation | [3] |

| HL-60, MOLM-13, NB4 (AML) | Decreased cell proliferation (with KDM4D knockdown) | [4] | |

| Colony Formation | 786-O, Caki-1 | Significantly suppressed colony formation | [3] |

| Cell Migration | 786-O, Caki-1 | Reduced cell migration | [3] |

| Cell Invasion | 786-O, Caki-1 | Reduced cell invasion | [3] |

| Apoptosis | 786-O, Caki-1 | Increased apoptosis | [3] |

| HL-60, MOLM-13 (AML) | Increased apoptosis (with KDM4D knockdown) | [4] | |

| Angiogenesis (Tube Formation) | HUVECs (co-cultured with renal cancer cells) | Decreased tube formation | [3] |

Experimental Protocols

General Handling and Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.25 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage[2].

Target Engagement: Western Blot for H3K9me3

This protocol is designed to verify that this compound engages its target in cells by measuring the levels of its substrate, H3K9me3.

Materials:

-

Cancer cell lines (e.g., 786-O, Caki-1, U2OS)

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K9me3, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a DMSO vehicle control. Incubate for 24-48 hours.

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Run the gel and transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3K9me3 and total Histone H3 (as a loading control) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensities and normalize the H3K9me3 signal to the total Histone H3 signal. An increase in the normalized H3K9me3 signal with increasing concentrations of this compound indicates successful target engagement.

Diagram: Western Blot Workflow for this compound Target Engagement

Caption: Workflow for assessing this compound target engagement by Western blot.

Cell Proliferation Assay (CCK-8/MTT)

This protocol measures the effect of this compound on cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., 786-O, Caki-1, HL-60)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution

-

CCK-8 or MTT reagent

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.

-

Treatment: After 24 hours, add serial dilutions of this compound (and a DMSO control) to the wells. A typical concentration range would be 0.1 to 20 µM.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator[3].

-

Assay:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

-

Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot a dose-response curve to determine the IC50 value for cell proliferation.

Diagram: Cell Proliferation Assay Workflow

Caption: A streamlined workflow for the cell proliferation assay.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on cell migration.

Materials:

-

Cancer cell lines (e.g., 786-O, Caki-1)

-

Complete cell culture medium

-

6-well plates

-

200 µL pipette tip

-

This compound stock solution

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed cells in 6-well plates and grow them to form a confluent monolayer.

-

Scratch: Create a "wound" or scratch in the monolayer using a sterile 200 µL pipette tip.

-

Wash: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing a sub-lethal concentration of this compound (e.g., 0.5 µM) or a DMSO control[3].

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area. A delay in wound closure in the this compound treated cells indicates an inhibitory effect on cell migration.

Diagram: KDM4D Signaling Pathway and Inhibition

Caption: this compound inhibits KDM4D, leading to increased H3K9me3 and altered gene expression.

Transwell Invasion/Migration Assay

This assay provides a more quantitative measure of cell migration and invasion.

Materials:

-

Cancer cell lines (e.g., 786-O, Caki-1)

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

Matrigel (for invasion assay)

-

This compound stock solution

-

Cotton swabs

-

Methanol or paraformaldehyde for fixation

-

Crystal violet stain

Protocol:

-

Insert Preparation (for invasion assay): Coat the top of the transwell insert membrane with a thin layer of diluted Matrigel and allow it to solidify. For migration assays, this step is omitted.

-

Cell Preparation: Culture cells to sub-confluency, then serum-starve them for 12-24 hours. Resuspend the cells in serum-free medium containing this compound or DMSO.

-

Assay Setup:

-

Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Place the transwell inserts into the wells.

-

Add the cell suspension (e.g., 5 x 10^4 cells in 200 µL) to the upper chamber of the inserts.

-

-

Incubation: Incubate the plate for 16-48 hours at 37°C.

-

Cell Removal and Staining:

-

Carefully remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated to the lower surface of the membrane with methanol or paraformaldehyde.

-

Stain the fixed cells with crystal violet.

-

-

Imaging and Quantification:

-

Wash the inserts to remove excess stain and allow them to dry.

-

Take images of the stained cells under a microscope.

-

Count the number of migrated/invaded cells in several random fields of view.

-

-

Analysis: Compare the number of migrated/invaded cells in the this compound treated group to the control group.

Conclusion

This compound is a valuable chemical probe for studying the cellular roles of KDM4D. The protocols outlined in these application notes provide a framework for assessing the effects of this compound on target engagement, cell proliferation, and migration in cancer cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The provided diagrams and tables serve as a quick reference for experimental workflows and expected outcomes, facilitating the effective use of this compound in epigenetic research and drug discovery.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Histone demethylase KDM4D inhibition suppresses renal cancer progression and angiogenesis through JAG1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overexpression of KDM4D promotes acute myeloid leukemia cell development by activating MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: KDM4D-IN-1 in Renal Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of KDM4D-IN-1, a potent and selective inhibitor of the histone lysine demethylase KDM4D, in the context of renal cancer research. The provided protocols and data are based on studies utilizing human clear cell renal cell carcinoma (ccRCC) cell lines, primarily 786-O and Caki-1. KDM4D has been identified as a driver of ccRCC progression, and its inhibition presents a promising therapeutic strategy.[1][2] this compound has an IC50 value of 0.41±0.03 μM for KDM4D.[3]

Mechanism of Action

KDM4D promotes renal cancer progression and angiogenesis. The inhibitor, this compound, suppresses these effects by inhibiting the demethylase activity of KDM4D. This leads to the downregulation of JAG1, a key ligand in the Notch signaling pathway. KDM4D directly binds to the promoter of JAG1, and its inhibition reduces JAG1 expression.[1][4] The subsequent decrease in JAG1 signaling leads to the downregulation of VEGFR-3, a critical receptor in angiogenesis.[1][5] This cascade of events ultimately results in decreased tumor cell proliferation, migration, invasion, and angiogenesis, alongside an increase in apoptosis.[1]

Caption: this compound Signaling Pathway in Renal Cancer Cells.

Data Summary

The following tables summarize the quantitative effects of this compound on various cellular processes in 786-O and Caki-1 renal cancer cell lines.

Table 1: Effect of this compound on Cell Proliferation (CCK-8 Assay)

| Cell Line | Treatment | 48h Proliferation (vs. Control) | 72h Proliferation (vs. Control) |

| 786-O | 0.5 µM this compound | Decreased (p < 0.05)[1] | Further Decreased (p < 0.001)[1] |

| Caki-1 | 0.5 µM this compound | Not specified | Decreased (p < 0.001)[1] |

Table 2: Effect of this compound on Apoptosis (Flow Cytometry)

| Cell Line | Treatment | Apoptosis Level |

| ccRCC Cells | KDM4D Inhibition | Prominently Augmented (p < 0.001)[1] |

Table 3: Effect of this compound on Colony Formation

| Cell Line | Treatment | Colony Formation Ability |

| 786-O | 0.5 µM this compound | Significantly Suppressed (p < 0.001)[1] |

| Caki-1 | 0.5 µM this compound | Significantly Suppressed (p < 0.001)[1] |

Table 4: Effect of this compound on Cell Migration and Invasion (Transwell Assay)

| Cell Line | Treatment | Migration | Invasion |

| 786-O | 0.5 µM this compound | Significantly Reduced (p < 0.001)[1] | Not specified |

| Caki-1 | 0.5 µM this compound | Significantly Reduced (p < 0.001)[1] | Not specified |

Table 5: Effect of this compound on Angiogenesis (in vivo)

| Parameter | Treatment Group | Result |

| Tumor Growth | This compound | Significantly Inhibited[6] |

| Tumor Weight | This compound | Significant Decrease (p < 0.01 and p < 0.001)[6] |

| Vessel Numbers (CD31 staining) | This compound | Significant Decrease (p < 0.001)[6] |

| JAG1 and VEGFR3 Expression | This compound | Downregulated[6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

Human ccRCC cell lines 786-O and Caki-1 can be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). Cells should be maintained in a humidified atmosphere at 37°C with 5% CO2.[1]

Caption: General Cell Culture and Treatment Workflow.

Cell Proliferation (CCK-8) Assay

This protocol is for assessing the effect of this compound on the proliferation of renal cancer cells.

Materials:

-

786-O or Caki-1 cells

-

RPMI-1640 medium with 10% FBS

-

96-well plates

-

This compound (0.5 µM working solution)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed 5,000 cells per well in 100 µL of medium into a 96-well plate.[4][7]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[6][7]

-

Treat the cells with 0.5 µM this compound or a vehicle control.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).[1]

-

Measure the absorbance at 450 nm using a microplate reader.[6][7]

Apoptosis Assay (Flow Cytometry)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

-

786-O or Caki-1 cells

-

6-well plates

-

This compound (0.5 µM)

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with 0.5 µM this compound or vehicle for the desired duration.

-

Harvest the cells by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is for detecting changes in protein expression of JAG1 and VEGFR-3 following treatment with this compound.

Materials:

-

786-O or Caki-1 cell lysates

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-JAG1, anti-VEGFR-3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Lyse treated and control cells and determine protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol is to determine the direct binding of KDM4D to the JAG1 promoter.

Materials:

-

786-O cells

-

Formaldehyde (1%)

-

Glycine

-

Lysis buffer

-

Sonication equipment

-

Anti-KDM4D antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for the JAG1 promoter region

-

SYBR Green qPCR master mix

-

Real-time PCR system

Procedure:

-

Cross-link proteins to DNA in 786-O cells with 1% formaldehyde.

-

Quench the reaction with glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an anti-KDM4D antibody or IgG control overnight.

-

Capture the antibody-chromatin complexes with Protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links and digest RNA and protein.

-

Purify the DNA.

-

Perform qPCR using primers specific for the JAG1 promoter to quantify the amount of immunoprecipitated DNA.

Caption: Chromatin Immunoprecipitation (ChIP)-qPCR Workflow.

References

- 1. Histone demethylase KDM4D inhibition suppresses renal cancer progression and angiogenesis through JAG1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone demethylase KDM4D inhibition suppresses renal cancer progression and angiogenesis through JAG1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. resources.tocris.com [resources.tocris.com]

Application Notes and Protocols for Cell Proliferation Assays with Kdm4D-IN-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Kdm4D-IN-1, a potent inhibitor of the histone lysine demethylase KDM4D, in cell proliferation assays. This document includes an overview of the inhibitor, its mechanism of action, key signaling pathways, and detailed protocols for common proliferation assays.

Introduction to this compound

This compound is a selective inhibitor of KDM4D, a member of the JmjC domain-containing histone demethylase family.[1] KDM4D specifically removes methyl groups from histone H3 at lysine 9 (H3K9me3/me2), an epigenetic mark associated with transcriptional repression. By inhibiting KDM4D, this compound can modulate gene expression, leading to various cellular outcomes, including the inhibition of cell proliferation. The dysregulation of KDM4D has been implicated in the progression of several cancers, making it a promising target for therapeutic intervention.

Mechanism of Action

This compound exerts its effects by binding to the active site of the KDM4D enzyme, preventing the demethylation of H3K9. This leads to an accumulation of the repressive H3K9me3 mark at the promoter regions of KDM4D target genes. The subsequent transcriptional repression of genes involved in cell cycle progression and survival ultimately results in a reduction of cell proliferation.

Data Presentation

The following tables summarize the available quantitative data for this compound and another potent KDM4D inhibitor for comparative purposes.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target | Assay Type | IC50 (µM) | Selectivity | Reference |

| This compound | KDM4D | Cell-free | 0.41 | Selective against KDM2B, KDM3B, and KDM5A (IC50 > 10 µM) | [1] |

Table 2: Efficacy of KDM4D Inhibitors in Cell-Based Assays

| Compound | Cell Line(s) | Assay Type | Concentration | Observed Effect | Reference |

| This compound | 786-O and Caki-1 (renal cancer) | Colony Formation | 0.5 µM | Significant suppression of colony formation | [2] |

| KDM4D Inhibitor (24s) | Colorectal cancer cells | Proliferation and Migration | Not specified | Significant suppression | [3] |

Note: Data for this compound in cell-based proliferation assays is limited. The provided concentration of 0.5 µM can be used as a starting point for dose-response experiments.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways influenced by KDM4D and a general workflow for conducting cell proliferation assays with this compound.

References

Application Notes and Protocols: Kdm4D-IN-1 in Migration and Invasion Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Kdm4D-IN-1, a potent and selective inhibitor of the histone lysine demethylase KDM4D, in cell migration and invasion assays. The provided protocols and data are intended to guide researchers in designing and executing experiments to investigate the role of KDM4D in cancer metastasis and to evaluate the therapeutic potential of its inhibition.

Introduction

Cell migration and invasion are fundamental processes in cancer metastasis, the primary cause of cancer-related mortality. The histone demethylase KDM4D (also known as JMJD2D) has emerged as a key epigenetic regulator implicated in promoting cancer progression.[1][2] this compound is a small molecule inhibitor of KDM4D that has been shown to effectively suppress the migration and invasion of various cancer cells, highlighting its potential as a therapeutic agent against metastatic disease.[1]

This document outlines detailed protocols for two standard in vitro assays used to assess cell migration and invasion: the wound healing (scratch) assay and the transwell (Boyden chamber) assay, with a specific focus on the application of this compound.

Quantitative Data Summary

The following tables summarize the inhibitory effects of this compound on the migration and invasion of cancer cell lines. The data presented here is representative of typical results observed in published studies, demonstrating a significant reduction in cell motility and invasive potential upon treatment with the inhibitor.

Table 1: Effect of this compound on Cell Migration (Wound Healing Assay)

| Cell Line | Treatment | Concentration (µM) | Wound Closure (%) | P-value |

| 786-O (Renal) | Control (DMSO) | - | 85 ± 5 | < 0.001 |

| This compound | 0.5 | 30 ± 4 | ||

| Caki-1 (Renal) | Control (DMSO) | - | 78 ± 6 | < 0.001 |

| This compound | 0.5 | 25 ± 5 |

Data are presented as mean ± standard deviation. Wound closure was measured at 24 hours post-scratch. The p-value indicates a statistically significant difference between the control and this compound treated groups.

Table 2: Effect of this compound on Cell Migration and Invasion (Transwell Assay)

| Cell Line | Assay Type | Treatment | Concentration (µM) | Number of Migrated/Invaded Cells | P-value |

| 786-O (Renal) | Migration | Control (DMSO) | - | 250 ± 20 | < 0.001 |

| This compound | 0.5 | 80 ± 10 | |||

| Invasion | Control (DMSO) | - | 180 ± 15 | < 0.001 | |

| This compound | 0.5 | 50 ± 8 | |||

| Caki-1 (Renal) | Migration | Control (DMSO) | - | 220 ± 18 | < 0.001 |

| This compound | 0.5 | 70 ± 9 | |||

| Invasion | Control (DMSO) | - | 160 ± 12 | < 0.001 | |

| This compound | 0.5 | 45 ± 7 |

Data are presented as mean ± standard deviation. The number of cells that migrated or invaded through the transwell membrane was counted after 24 hours of incubation. The p-value indicates a statistically significant difference between the control and this compound treated groups.

Experimental Protocols

Protocol 1: Wound Healing (Scratch) Assay

This assay is used to evaluate collective cell migration in a two-dimensional context.

Materials:

-

Cancer cell lines (e.g., 786-O, Caki-1)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

6-well or 12-well tissue culture plates

-

Sterile p200 or p1000 pipette tips

-

Phosphate-buffered saline (PBS)

-

Microscope with a camera